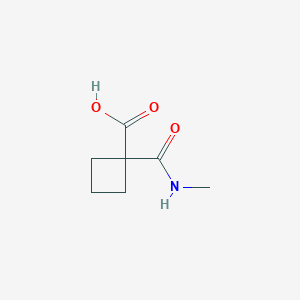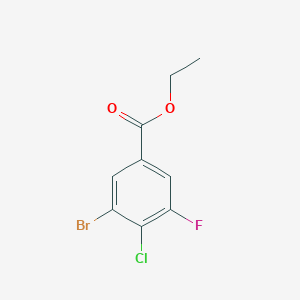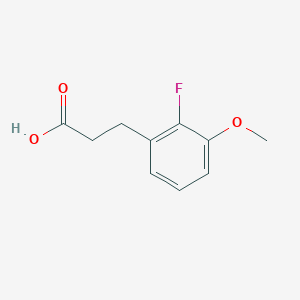
3-(2-Fluoro-3-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
“3-(2-Fluoro-3-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluoro-3-methoxyphenyl)propanoic acid” can be represented by the InChI code: 1S/C10H11FO3/c1-14-8-4-2-3-7 (10 (8)11)5-6-9 (12)13/h2-4H,5-6H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
“3-(2-Fluoro-3-methoxyphenyl)propanoic acid” is a powder at room temperature .Applications De Recherche Scientifique
Electrochemical Hydrogenation
Korotaeva et al. (2011) demonstrate the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids with virtually quantitative yield. This process offers a green chemistry approach to hydrogenation, avoiding the use of traditional reducing agents (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Synthesis of Fluorinated Compounds
Shi, Wang, and Schlosser (1996) explore the synthesis of fluorine-bearing compounds, including pyrazolones and pyrimidines, using 2-fluoroacrylic building blocks. Their work contributes to the development of novel fluorinated heterocycles, expanding the toolkit for medicinal chemistry and materials science (Shi, Wang, & Schlosser, 1996).
Polymerization Applications
A study on the safety evaluation of 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt, by Andon et al. (2011), indicates its safe use in the polymerization of fluoropolymers under specific conditions. This work is crucial for developing food contact materials and enhancing polymer safety standards (Andon et al., 2011).
Novel Copolymers Synthesis
Savittieri et al. (2022) discuss the preparation of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which were copolymerized with styrene. This research contributes to the development of new materials with potential applications in coatings, adhesives, and films (Savittieri et al., 2022).
Medicinal Chemistry Developments
Griesbach, Hamon, and Kennedy (1997) focus on the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Naproxen, highlighting the role of α-substituted propenoic acids in medicinal chemistry. This research underscores the importance of stereochemistry in drug development and the synthesis of biologically active compounds (Griesbach, Hamon, & Kennedy, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDQYQPJUKGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-3-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




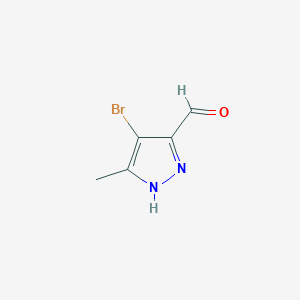

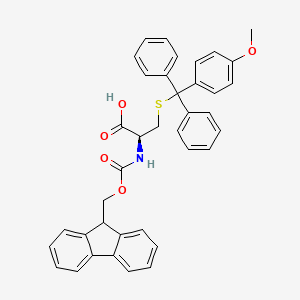

![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)
![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
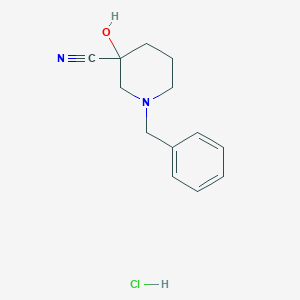
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
